L-Tyrosine-3-13C
Overview
Description
L-Tyrosine-3-13C is a stable isotope-labeled form of L-Tyrosine, where the carbon-13 isotope is incorporated at the third carbon position of the tyrosine molecule. This compound is used extensively in scientific research due to its unique properties, which allow for detailed studies of metabolic pathways and protein synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Tyrosine-3-13C typically involves the incorporation of carbon-13 into the tyrosine molecule. This can be achieved through various synthetic routes, including chemical synthesis and biosynthesis. One common method involves the use of labeled precursors in a multi-step synthesis process. For example, starting with a carbon-13 labeled benzene ring, the synthesis proceeds through a series of reactions including nitration, reduction, and amination to form the labeled tyrosine .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation using genetically modified organisms that can incorporate carbon-13 into the tyrosine molecule. This method is advantageous due to its high yield and cost-effectiveness. The fermentation process is followed by purification steps to isolate the labeled tyrosine .
Chemical Reactions Analysis
Types of Reactions: L-Tyrosine-3-13C undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: The phenolic hydroxyl group of this compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride are used under mild conditions.
Substitution: Reagents like halogens and alkylating agents are used under basic or neutral conditions.
Major Products:
Oxidation: L-Dopa
Reduction: Tyrosinol
Substitution: Various substituted tyrosine derivatives.
Scientific Research Applications
L-Tyrosine-3-13C is widely used in scientific research due to its stable isotope label, which allows for precise tracking in metabolic studies. Some key applications include:
Chemistry: Used as a tracer in studies of amino acid metabolism and protein synthesis.
Biology: Helps in understanding the biosynthesis of neurotransmitters and hormones.
Medicine: Used in research on metabolic disorders and neurological diseases.
Industry: Employed in the production of labeled pharmaceuticals and as a standard in mass spectrometry
Mechanism of Action
L-Tyrosine-3-13C exerts its effects by participating in the same metabolic pathways as natural L-Tyrosine. It is a precursor to several important biomolecules, including neurotransmitters like dopamine and norepinephrine. The incorporation of carbon-13 allows researchers to track its metabolic fate using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .
Comparison with Similar Compounds
L-Tyrosine-3-13C is unique due to its specific labeling at the third carbon position. Similar compounds include:
L-Tyrosine-1-13C: Labeled at the first carbon position.
L-Tyrosine-2-13C: Labeled at the second carbon position.
L-Tyrosine-13C9: Fully labeled with carbon-13 at all carbon positions
These compounds are used in similar research applications but differ in their labeling patterns, which can affect their metabolic pathways and the type of information they provide in studies.
Properties
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)(313C)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i5+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCCCASQSFEME-LDSMRRTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[13CH2][C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480574 | |
Record name | L-Tyrosine-3-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129077-96-9 | |
Record name | L-Tyrosine-3-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 129077-96-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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